molecular formula C9H13N3O2S B015544 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester CAS No. 778-97-2

4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester

Cat. No.: B015544
CAS No.: 778-97-2
M. Wt: 227.29 g/mol
InChI Key: ODFLPYCOQXPONS-UHFFFAOYSA-N
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Description

4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group, an ethylthio group, and an ethyl ester group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride . The intermediates obtained undergo multistep reactions to produce the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylthio group.

    Reduction: Reduction reactions can occur at the carbonyl group of the ester, converting it to an alcohol.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products include alcohols or amines.

    Substitution: Products vary depending on the substituent introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester has several scientific research applications:

Comparison with Similar Compounds

    4-Amino-2-phenylpyrimidine: Similar structure but with a phenyl group instead of an ethylthio group.

    4-Amino-2-thioxo-5-pyrimidinecarboxylic acid ethyl ester: Contains a thioxo group instead of an ethylthio group.

Uniqueness: 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester is unique due to the presence of the ethylthio group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying its effects in various biological systems .

Properties

IUPAC Name

ethyl 4-amino-2-ethylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-3-14-8(13)6-5-11-9(15-4-2)12-7(6)10/h5H,3-4H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFLPYCOQXPONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228424
Record name 5-Pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-, ethyl ester
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Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778-97-2
Record name 5-Pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-, ethyl ester
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Record name 778-97-2
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Record name 5-Pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-, ethyl ester
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Record name 778-97-2
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